molecular formula C11H9F3N2O2 B1224562 4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone

4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone

Cat. No. B1224562
M. Wt: 258.2 g/mol
InChI Key: GDFROHHQWZKCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone is a dihydropyridine.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Yi Yang et al. (2013) explored the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine, leading to the formation of isoxazole-carbonyl pyridine derivatives, which are significant for organic synthesis (Yang et al., 2013).
    • D. Donati et al. (2003) reported on the photochemical synthesis of a novel β-lactam system from dimethyl-3-phenylisoxazole anhydrobases, highlighting the potential of these compounds in the development of new synthetic methods (Donati et al., 2003).
  • Molecular and Chemical Properties :

    • S. Pan et al. (2016) studied the σ-aromaticity in cyclic M3(+) clusters, analyzing ligands like isoxazole, which indicates the relevance of these structures in understanding complex molecular interactions (Pan et al., 2016).
    • Fahime Rahmani et al. (2018) reported on the synthesis of pyridine-pyrimidines using a novel catalyst, showing the broad utility of pyridine derivatives in catalyzing chemical reactions (Rahmani et al., 2018).
  • Potential Applications in Agriculture and Biology :

    • Liang Fu-b (2014) synthesized a compound involving a pyrimidin-isoxazole structure and explored its herbicidal activities, suggesting potential agricultural applications (Liang, 2014).
    • Y. E. Ryzhkova et al. (2023) investigated chromeno[2,3-b]pyridines, a class of compounds with significant biological and medicinal properties, illustrating the interest in such structures in drug discovery (Ryzhkova et al., 2023).
  • Catalysis and Chemical Reactions :

    • G. Desimoni et al. (2005) developed a new pyridine-2,6-bis(oxazoline) and tested it with lanthanide(III) triflates for enantioselective reactions, indicating the importance of such compounds in asymmetric synthesis and catalysis (Desimoni et al., 2005).

properties

Product Name

4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.2 g/mol

IUPAC Name

4,6-dimethyl-3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]-1H-pyridin-2-one

InChI

InChI=1S/C11H9F3N2O2/c1-5-3-6(2)15-10(17)9(5)7-4-8(16-18-7)11(12,13)14/h3-4H,1-2H3,(H,15,17)

InChI Key

GDFROHHQWZKCGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
Reactant of Route 2
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
Reactant of Route 3
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
Reactant of Route 4
Reactant of Route 4
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
Reactant of Route 5
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
Reactant of Route 6
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone

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